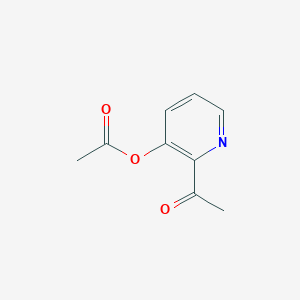![molecular formula C9H12N2 B13007499 2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13007499.png)
2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a fused pyridine and pyrrole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves cyclization reactions. One common method includes the reaction of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with dimethylating agents under controlled conditions to introduce the dimethyl groups at the 2-position. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization and methylation processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can include signal transduction pathways that are critical in disease progression, such as those related to cancer or microbial infections .
Vergleich Mit ähnlichen Verbindungen
1H-pyrrolo[2,3-b]pyridine: Lacks the dimethyl groups but shares the core structure.
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine: Another isomer with a different arrangement of the fused rings.
Indole derivatives: Similar in having a fused ring system but with different heteroatoms and functional groups.
Uniqueness: 2,2-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the dimethyl groups at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .
Eigenschaften
Molekularformel |
C9H12N2 |
|---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
2,2-dimethyl-1,3-dihydropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H12N2/c1-9(2)6-7-4-3-5-10-8(7)11-9/h3-5H,6H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
ZEBYCCAAIPNANR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(N1)N=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



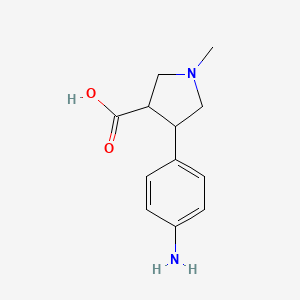
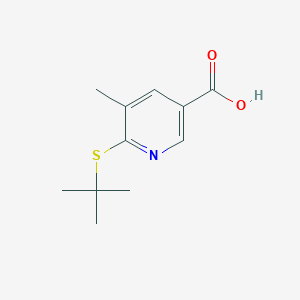


![4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylicacid](/img/structure/B13007444.png)
![(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol](/img/structure/B13007450.png)
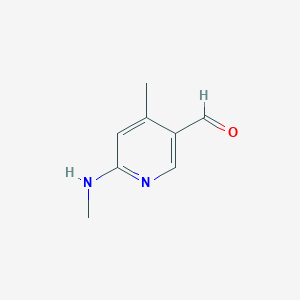
![4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13007453.png)
![2-Methyl-6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B13007469.png)
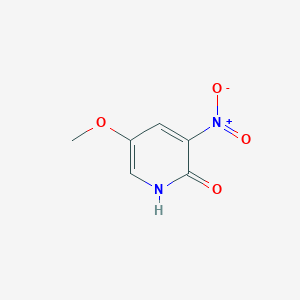
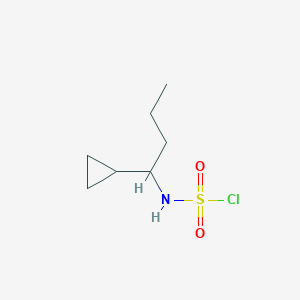
![3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoic acid](/img/structure/B13007480.png)
